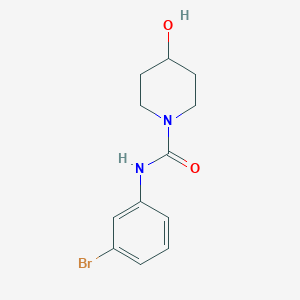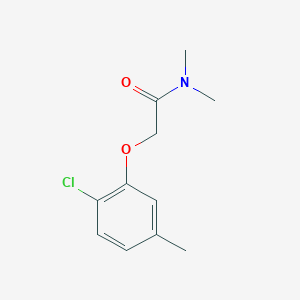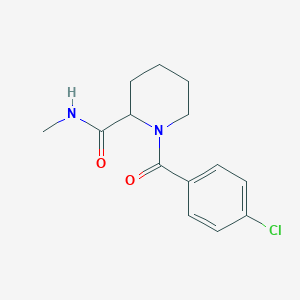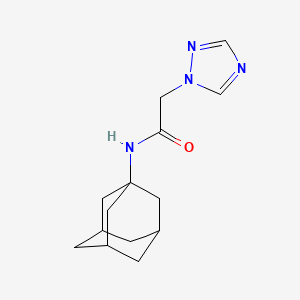
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide, also known as DMBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBI is a synthetic compound that belongs to the class of benzimidazole derivatives.
Mécanisme D'action
The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide is not fully understood. However, studies have suggested that N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide may act by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. In addition, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been shown to possess neuroprotective properties, protecting neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide in lab experiments is its high purity, which ensures reproducibility of results. In addition, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide is stable under various experimental conditions, making it easy to handle and store. However, one of the limitations of using N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide. One area of interest is the development of more potent analogs of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide with improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide in other diseases, such as cardiovascular disease and diabetes. Furthermore, the elucidation of the exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide may lead to the development of more targeted therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with N-methyl-1,2-ethylenediamine to form a key intermediate, 2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1,2-ethylenediamine. This intermediate is then reacted with 5-amino-1H-benzimidazole-2-carboxylic acid to obtain N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide. The purity of the final product is confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has also been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21(17-9-7-12-4-2-3-5-14(12)17)18(22)13-6-8-15-16(10-13)20-11-19-15/h2-6,8,10-11,17H,7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEDOCCDTNQUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)




![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)




![N-methyl-N-[(4-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511643.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7511647.png)
